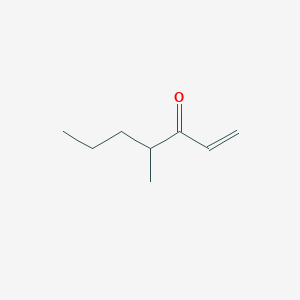
4-Methyl-1-hepten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-hepten-3-one is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
4-Methyl-1-hepten-3-one serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various chemical compounds due to its functional groups that allow for further chemical modifications. Its ability to undergo reactions such as oxidation, reduction, and substitution makes it a valuable building block in synthetic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate. |
| Reduction | Can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride. |
| Substitution | The carbonyl group can be substituted with various nucleophiles, leading to diverse products. |
Research indicates that this compound possesses notable biological activities, including:
- Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for developing antimicrobial agents .
- Defensive Compound in Insects : Identified as a defensive secretion in certain insect species, suggesting its role in chemical ecology .
The compound's mechanism of action involves interaction with cellular pathways that modulate inflammatory responses and oxidative stress.
Case Study 1: Antimicrobial Effects
A study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth, indicating its potential as a natural preservative or therapeutic agent.
Case Study 2: Defensive Mechanism in Agathemera elegans
Research on the phasmid Agathemera elegans revealed that this compound is part of its defensive secretion. The study highlighted how the secretion deters predators through its strong odor and potential toxicity .
Flavoring and Fragrance Industry
This compound is used in the production of flavors and fragrances due to its pleasant aroma profile. It is incorporated into various products, including perfumes, cosmetics, and food flavorings.
Chemical Manufacturing
The compound is utilized in the synthesis of other chemicals and materials. Its reactivity allows it to be employed in creating specialty chemicals needed for industrial applications.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
4-methylhept-1-en-3-one |
InChI |
InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h5,7H,2,4,6H2,1,3H3 |
Clé InChI |
FMZDFRXBZBPNSU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=O)C=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













